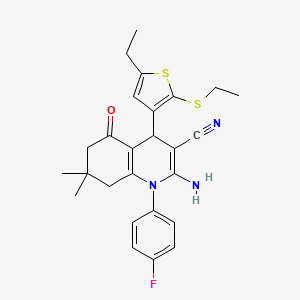

![molecular formula C31H27F3N2O3 B11640020 4-(4-Methoxyphenyl)-2-methyl-5-oxo-7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11640020.png)

4-(4-Methoxyphenyl)-2-methyl-5-oxo-7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 4-(4-Méthoxyphényl)-2-méthyl-5-oxo-7-phényl-N-[3-(trifluorométhyl)phényl]-1,4,5,6,7,8-hexahydro-3-quinoléinecarboxamide est un composé organique complexe avec une structure unique qui comprend des groupes méthoxyphényl, phényl et trifluorométhylphényl.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4-(4-Méthoxyphényl)-2-méthyl-5-oxo-7-phényl-N-[3-(trifluorométhyl)phényl]-1,4,5,6,7,8-hexahydro-3-quinoléinecarboxamide implique généralement plusieurs étapes, notamment la formation de composés intermédiaires. Une méthode courante utilise le couplage de Suzuki–Miyaura, qui est une réaction de formation de liaison carbone-carbone catalysée par un métal de transition largement appliquée . Cette réaction est connue pour ses conditions douces et tolérantes aux groupes fonctionnels, ce qui la rend appropriée pour la synthèse de molécules organiques complexes.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l'efficacité et la capacité d'évolutivité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

Le 4-(4-Méthoxyphényl)-2-méthyl-5-oxo-7-phényl-N-[3-(trifluorométhyl)phényl]-1,4,5,6,7,8-hexahydro-3-quinoléinecarboxamide peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs comme l'hydrure d'aluminium et de lithium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs comme les halogènes ou les nucléophiles.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent :

Agents oxydants : Permanganate de potassium, trioxyde de chrome

Agents réducteurs : Hydrure d'aluminium et de lithium, borohydrure de sodium

Nucléophiles : Halogènes, réactifs organométalliques

Produits majeurs

Les produits majeurs formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de la quinoléine, tandis que la réduction peut produire des dérivés d'amine.

Applications de la recherche scientifique

Le 4-(4-Méthoxyphényl)-2-méthyl-5-oxo-7-phényl-N-[3-(trifluorométhyl)phényl]-1,4,5,6,7,8-hexahydro-3-quinoléinecarboxamide a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.

Biologie : Investigated for its potential biological activities, such as anti-inflammatory and neuroprotective effects.

Médecine : Explored for its potential therapeutic applications in treating neurodegenerative diseases and inflammation.

Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.

Mécanisme d'action

Le mécanisme d'action du 4-(4-Méthoxyphényl)-2-méthyl-5-oxo-7-phényl-N-[3-(trifluorométhyl)phényl]-1,4,5,6,7,8-hexahydro-3-quinoléinecarboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber la voie inflammatoire NF-kB et réduire le stress du réticulum endoplasmique, ce qui conduit à des effets anti-inflammatoires et neuroprotecteurs . La structure du composé lui permet d'interagir avec diverses protéines et enzymes, modulant leur activité et entraînant des effets thérapeutiques.

Applications De Recherche Scientifique

4-(4-Methoxyphenyl)-2-methyl-5-oxo-7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-(4-Methoxyphenyl)-2-methyl-5-oxo-7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to anti-inflammatory and neuroprotective effects . The compound’s structure allows it to interact with various proteins and enzymes, modulating their activity and resulting in therapeutic effects.

Comparaison Avec Des Composés Similaires

Composés similaires

4-(Trifluorométhyl)-phénol : Un composé avec un groupe trifluorométhyl similaire, connu pour ses applications dans les produits pharmaceutiques et les agrochimiques.

Composés trifluorométhylés : Comme la fluoxétine et le célécoxib, qui sont utilisés dans l'industrie pharmaceutique pour leur activité biologique accrue.

Unicité

Le 4-(4-Méthoxyphényl)-2-méthyl-5-oxo-7-phényl-N-[3-(trifluorométhyl)phényl]-1,4,5,6,7,8-hexahydro-3-quinoléinecarboxamide est unique en raison de sa combinaison de groupes méthoxyphényl, phényl et trifluorométhylphényl, qui confèrent des propriétés chimiques et biologiques distinctes. Sa capacité à subir diverses réactions chimiques et ses applications thérapeutiques potentielles en font un composé précieux pour la recherche et le développement.

Propriétés

Formule moléculaire |

C31H27F3N2O3 |

|---|---|

Poids moléculaire |

532.6 g/mol |

Nom IUPAC |

4-(4-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-N-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C31H27F3N2O3/c1-18-27(30(38)36-23-10-6-9-22(17-23)31(32,33)34)28(20-11-13-24(39-2)14-12-20)29-25(35-18)15-21(16-26(29)37)19-7-4-3-5-8-19/h3-14,17,21,28,35H,15-16H2,1-2H3,(H,36,38) |

Clé InChI |

PMUDFSVPVBNISF-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC(=C5)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dimethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11639942.png)

![2-(butylsulfanyl)-3-(2-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11639947.png)

![(5Z)-1-cyclohexyl-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639954.png)

![5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide](/img/structure/B11639956.png)

![Ethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11639974.png)

![N-(4-chlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11639986.png)

![prop-2-en-1-yl 2-{2-(4-chlorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639995.png)

![4-(propan-2-yl)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11640003.png)

![5-(3,4-Dimethoxyphenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B11640006.png)

![9-Bromo-2-(4-methoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11640010.png)